(-)-Biperiden
Description
Properties
CAS No. |
119542-35-7 |
|---|---|
Molecular Formula |
C14H11NO3S2 |
Origin of Product |
United States |
Stereoselective Synthesis and Enantiomeric Derivations of Biperiden
Methodologies for Enantiomerically Pure (-)-Biperiden Synthesis
The generation of enantiomerically pure this compound from its racemic mixture involves sophisticated stereoselective techniques. These methods are broadly categorized into chiral resolution, where enantiomers of a racemic compound are separated, and asymmetric synthesis, where a specific enantiomer is selectively formed.
Chiral resolution is a cornerstone for obtaining single enantiomers from a racemate. This process relies on the different physical properties of diastereomers or the selective interaction with a chiral environment.
Diastereomeric Salt Formation: This classical and widely used method involves reacting the racemic Biperiden (B1667296) base with an enantiomerically pure chiral acid, known as a chiral resolving agent. wikipedia.orglibretexts.org This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgpharmtech.com Once a diastereomeric salt is isolated, the chiral resolving agent is removed by a simple acid-base reaction to yield the enantiomerically pure this compound. libretexts.org Common resolving agents for amines include chiral carboxylic acids like tartaric acid or camphorsulfonic acid. wikipedia.org The success of this technique is highly dependent on the careful selection of the resolving agent and crystallization solvent. researchgate.net
Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are powerful techniques for both analytical and preparative-scale separation of enantiomers. nih.govresearchgate.net Racemic Biperiden is passed through a column packed with a CSP. The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs are particularly versatile and widely used due to their high loading capacity and broad enantiorecognition capabilities. nih.govnih.gov This method allows for the direct separation and recovery of both enantiomers, often with high purity. nih.gov
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. nih.gov For example, a lipase enzyme could be used to selectively acylate the alcohol group of (+)-Biperiden, leaving the this compound unreacted. The resulting acylated product and the unreacted enantiomer can then be separated based on their different chemical properties. A significant advantage of this method is the high enantioselectivity achievable under mild reaction conditions. However, the theoretical maximum yield for the desired enantiomer is 50% unless the unreacted enantiomer can be racemized and recycled. pharmtech.com
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need to separate a racemic mixture and thus overcoming the 50% yield limitation of classical resolution. wikipedia.org This is achieved by using chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction. youtube.com
The key stereocenter in Biperiden is the tertiary alcohol, formed during a Grignard reaction. An asymmetric approach would focus on controlling the stereochemistry of this step.
Chiral Catalysis: A small amount of a chiral catalyst can be used to direct the formation of a large quantity of the desired enantiomeric product. For the synthesis of this compound, a chiral Lewis acid catalyst, such as a chiral oxazaborolidinium ion (COBI), could be employed. sigmaaldrich.com The catalyst would coordinate to the precursor ketone, creating a chiral environment that sterically favors the approach of the phenylmagnesium Grignard reagent from one face, leading to the preferential formation of the (-)-enantiomer. The development of a catalyst that provides high enantioselectivity for this specific transformation is a primary challenge. sigmaaldrich.comnih.gov
Challenges and Advancements in Enantioselective Production
The production of enantiopure this compound is not without its difficulties. In chiral resolution via diastereomeric salt formation, finding the optimal combination of resolving agent and solvent can be a laborious, trial-and-error process. wikipedia.org A major drawback of classical resolution is that, without a recycling process for the unwanted enantiomer, at least half of the starting material is discarded. wikipedia.org
In asymmetric synthesis, the primary challenge lies in the design of a highly effective chiral catalyst or auxiliary that provides high yield and excellent enantioselectivity (high enantiomeric excess) specifically for the Biperiden synthesis. Such catalysts are often complex and expensive. nih.gov
Advancements in separation science have provided more efficient solutions. The development of a wide array of Chiral Stationary Phases (CSPs) for HPLC and SFC has made preparative chromatography a more viable and scalable option for obtaining pure enantiomers. nih.govnih.gov Furthermore, capillary electrophoresis (CE) has emerged as a highly efficient analytical technique for enantioseparation, utilizing chiral selectors like cyclodextrins added to the buffer, which aids in the quality control of the final product. researchgate.netmdpi.com
Characterization of Synthetic Purity and Enantiomeric Excess in Research Batches
Ensuring the quality of a research batch of this compound requires rigorous characterization of both its chemical purity and its enantiomeric composition.
Enantiomeric Excess (ee): The enantiomeric excess is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present than the other. It is a critical parameter for confirming the success of a stereoselective synthesis or resolution.
Chiral HPLC is the most widely used method for determining the enantiomeric excess of pharmaceutical compounds. heraldopenaccess.uscsfarmacie.cz The sample is analyzed on a column with a Chiral Stationary Phase, and the relative peak areas of the two enantiomers are used to calculate the 'ee'.
Capillary Electrophoresis (CE) is another powerful technique for enantioseparation. It offers high separation efficiency and requires only small amounts of sample. For Biperiden, enantiomers can be separated using cyclodextrins as chiral selectors in the background electrolyte. researchgate.netresearchgate.net A validated method has been shown to achieve baseline separation of Biperiden enantiomers in under 7 minutes. researchgate.net
Below is a table summarizing typical conditions for the enantioseparation of Biperiden using Capillary Electrophoresis.
| Parameter | Condition |
| Technique | Capillary Electrophoresis (CE) |
| Capillary | Uncoated fused silica |
| Chiral Selector | 3% (w/v) beta-cyclodextrin sulphate |
| Background Electrolyte | 50 mM phosphate buffer |
| pH | 3.5 |
| Voltage | 20 kV (reversed polarity) |
| Detection Wavelength | 195 nm |
| Analysis Time | < 7 minutes |
| Data sourced from a study on the enantioselective analysis of Biperiden. researchgate.net |
Derivatization Strategies for this compound Analogs
The this compound molecule can serve as a lead structure or scaffold in medicinal chemistry for the development of new compounds with potentially different biological activities. nih.govresearchgate.net Derivatization involves the targeted chemical modification of the molecule's structure to create analogs.
Strategies for creating this compound analogs could include:
Modification of the Phenyl Group: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl ring to explore how these changes affect receptor binding or other biological interactions.
Alteration of the Piperidine (B6355638) Ring: Modifying the piperidine moiety, for example, by ring-opening or substitution, to investigate its role in the molecule's activity.
Bioisosteric Replacement: Replacing key functional groups with other groups that have similar physical or chemical properties. A notable example of this strategy is the "Si for C switch," which involves replacing a specific carbon atom with a silicon atom. nih.gov The synthesis of Sila-Biperiden , a silicon-containing analog, represents such a derivatization approach aimed at modulating the compound's properties.
These derivatization strategies are essential for structure-activity relationship (SAR) studies, which aim to understand how molecular structure correlates with biological activity, ultimately leading to the design of novel therapeutic agents. mdpi.com
Molecular and Cellular Pharmacology of Biperiden
Receptor Binding and Selectivity Profiles
Muscarinic Acetylcholine (B1216132) Receptor Subtype Affinity (M1, M2, M3, M4, M5) of (-)-Biperiden
This compound, a stereoisomer of the muscarinic receptor antagonist biperiden (B1667296), demonstrates a distinct profile of affinity across the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). As a member of the G protein-coupled receptor (GPCR) family, these receptors are integral to mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. The interaction of this compound with these receptors is characterized by competitive antagonism, where it vies with acetylcholine for the same binding site, thereby inhibiting the initiation of downstream signaling cascades.
Research indicates that this compound generally exhibits a lower and less differentiated affinity for the various muscarinic receptor subtypes compared to its dextrorotatory counterpart, (+)-Biperiden. Functional in vitro studies have shown that this compound has a low and almost uniform affinity for the M1, cardiac M2 alpha, and ileal M2 beta receptor subtypes. nih.gov This suggests a lack of significant selectivity of the levorotatory enantiomer for these particular muscarinic receptor subtypes.
The stereochemistry of the biperiden molecule plays a pivotal role in its interaction with muscarinic receptors. A comparative analysis reveals a significant disparity in the receptor subtype affinities between the two enantiomers, this compound and (+)-Biperiden, as well as the racemic mixture.
(+)-Biperiden displays a notably higher affinity, particularly for the M1 receptor subtype, with a pA2 value of 9.07. nih.gov In contrast, its affinity for cardiac M2 alpha-receptors is low (pA2 = 7.25), and it demonstrates intermediate affinity for ileal M2 beta-receptors (pA2 = 8.27). nih.gov This pronounced selectivity of (+)-Biperiden for the M1 subtype over the cardiac M2 alpha subtype is a distinguishing feature of its pharmacological profile. nih.gov
Conversely, this compound shows a markedly lower and less selective affinity for the muscarinic receptor subtypes studied, with pA2 values in the range of 5.59 to 6.38. nih.gov This indicates that the stereochemical configuration of the molecule is a critical determinant of its binding characteristics.
The racemic mixture of biperiden, which is the form commonly used in clinical practice, exhibits a binding profile that is a composite of its constituent enantiomers. The racemic mixture shows some selectivity for the M1 subtype, which is largely attributable to the high M1 affinity of the (+)-enantiomer. The affinity of racemic biperiden hydrochloride for the five human muscarinic receptor subtypes, as determined by Ki values, is as follows: M1 (0.48 nM), M4 (2.4 nM), M3 (3.9 nM), M2 (6.3 nM), and M5 (6.3 nM).
| Compound | M1 Affinity (pA2/Ki) | M2 Affinity (pA2/Ki) | M3 Affinity (Ki) | M4 Affinity (Ki) | M5 Affinity (Ki) |
|---|---|---|---|---|---|
| This compound | 5.59 +/- 6.38 (pA2) | Low and nearly undistinguishable (pA2) | Data Not Available | Data Not Available | Data Not Available |
| (+)-Biperiden | 9.07 (pA2) | 7.25 (cardiac M2 alpha, pA2) / 8.27 (ileal M2 beta, pA2) | Data Not Available | Data Not Available | Data Not Available |
| Racemic Biperiden (hydrochloride) | 0.48 nM (Ki) | 6.3 nM (Ki) | 3.9 nM (Ki) | 2.4 nM (Ki) | 6.3 nM (Ki) |
Interaction with Nicotinic Acetylcholine Receptors
While the primary pharmacological action of biperiden is at muscarinic acetylcholine receptors, some evidence suggests an interaction with nicotinic acetylcholine receptors as well. The broader pharmacological profile of biperiden includes what has been described as "nicotinolytic activity". drugbank.com This indicates that biperiden may also possess antagonistic properties at nicotinic receptors.
However, detailed studies focusing specifically on the stereoselective interaction of this compound with the various subtypes of nicotinic acetylcholine receptors are limited. The existing literature primarily discusses the nicotinolytic activity in the context of the racemic compound, and further research is required to fully elucidate the specific binding affinities and functional consequences of this compound at these ionotropic receptors.
Binding to Other Neurotransmitter Receptors
Sigma Receptors: Research has suggested that biperiden interacts with sigma receptors. sigmaaldrich.com The sigma-1 receptor, in particular, has been identified as a potential target. While specific binding data for this compound at sigma receptor subtypes is not extensively detailed, the interaction of the racemic compound with these receptors has been noted.
Dopamine (B1211576) Receptors: Biperiden has been observed to have effects on the dopaminergic system. Studies in animal models of Parkinson's disease have shown that biperiden can enhance the effects of a dopamine D1 receptor agonist while antagonizing the actions of a D2/D3 receptor agonist. nih.gov This suggests a modulatory role of biperiden on dopamine receptor signaling. Additionally, there is some indication that biperiden may block the reuptake and storage of dopamine in central nervous system sites, which would lead to an increase in dopaminergic activity. nih.gov The specific contribution of the (-)-enantiomer to these effects on the dopamine system requires further investigation.
Intracellular Signaling Pathway Modulation
G-Protein Coupled Receptor Coupling Alterations
As a muscarinic acetylcholine receptor antagonist, this compound's primary mechanism of action at the cellular level is the alteration of G-protein coupled receptor (GPCR) signaling. Muscarinic receptors are classic examples of GPCRs, and their activation by acetylcholine initiates a cascade of intracellular events mediated by heterotrimeric G-proteins.
The five subtypes of muscarinic receptors are broadly categorized based on their G-protein coupling preferences:
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.
M2 and M4 receptors typically couple to Gi/o proteins. The activation of this pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of Gi/o proteins can directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.
Downstream Effector System Modulation (e.g., adenylyl cyclase, phosphoinositide hydrolysis)
This compound exerts its cellular effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. The five subtypes of mAChRs (M1-M5) are broadly classified into two families based on their G-protein coupling and subsequent downstream effects.
The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins. frontiersin.org Antagonism of these "M1-like" receptors by this compound blocks the activation of phospholipase C (PLC). This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling events, including the release of intracellular calcium stores and the activation of protein kinase C (PKC), are attenuated.
Conversely, the M2 and M4 receptor subtypes couple to Gi/o proteins. frontiersin.org By blocking these "M2-like" receptors, this compound prevents the inhibition of adenylyl cyclase. frontiersin.org This action lifts the suppressive brake on the enzyme, leading to a relative increase in the conversion of ATP to cyclic AMP (cAMP). The resulting modulation of cAMP levels influences the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways. This compound is reported to have a high affinity for the M1 receptor subtype. nih.gov
Enzyme Interaction and Modulation
While primarily known as a muscarinic receptor antagonist, this compound has been shown to interact with and inhibit acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine in the synaptic cleft. nih.govresearchgate.netnih.gov
Research has demonstrated that this compound acts as a weak inhibitor of AChE. nih.gov Kinetic studies using Ellman's assay revealed an uncompetitive mechanism of inhibition . nih.govnih.gov This rare type of inhibition suggests that this compound binds to the enzyme-substrate complex, rather than to the free enzyme, thereby preventing the catalytic conversion of the substrate to its products. The inhibition constant (Ki) for this interaction was calculated to be 1.11 mmol/L. nih.govnih.gov
In silico docking predictions have complemented these experimental findings, suggesting that the biperiden molecule interacts with the peripheral anionic subsite of AChE. The most stable predicted interaction involves a hydrogen bond between the hydroxyl group of biperiden and the Tyr 341 residue of AChE. nih.gov This bond is further stabilized by π-π stacking interactions with aromatic residues such as Tyr 72, Trp 286, and Tyr 341. nih.govresearchgate.net The calculated binding energy (ΔG) for this interaction was -7.84 kcal/mol. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Mechanism of Inhibition | Uncompetitive | nih.govnih.gov |
| Inhibition Constant (Ki) | 1.11 mmol/L | nih.govnih.gov |
| Predicted Binding Energy (ΔG) | -7.84 kcal/mol | nih.gov |
| Key Interacting Residue | Tyr 341 | nih.gov |
Detailed kinetic studies or binding affinities for the interaction between this compound and butyrylcholinesterase (BChE) are not extensively documented in the reviewed scientific literature. While its interaction with AChE has been characterized, similar specific data for BChE is lacking.
Beyond cholinesterases, this compound has been identified as an inhibitor of Cytochrome P450 2D6 (CYP2D6). This enzyme is a critical component of the drug-metabolizing system in the liver. Inhibition of CYP2D6 can lead to altered pharmacokinetics of other drugs that are substrates for this enzyme.
Ion Channel and Transporter Modulation
The interaction of this compound with ion channels appears to be primarily an indirect consequence of its action on muscarinic receptors. As noted, M2 receptors, which are antagonized by biperiden, couple to Gi/o proteins that can directly modulate the activity of certain potassium channels, leading to changes in membrane potential and cellular excitability.
Regarding transporters, studies have indicated that this compound is not a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.gov This is significant for its central nervous system activity, as P-gp is highly expressed at the blood-brain barrier and actively removes many compounds from the brain. The inability of P-gp to transport biperiden facilitates its penetration into and retention within the central nervous system. nih.gov
Comparative Cellular Responses: this compound vs. Other Muscarinic Antagonists
The cellular and systemic responses to this compound can be better understood by comparing it with other well-known muscarinic antagonists, such as scopolamine and atropine.
Comparison with Scopolamine: this compound demonstrates a degree of selectivity for the M1 muscarinic receptor subtype, whereas scopolamine is a non-selective antagonist that binds with high affinity to all five muscarinic receptor subtypes (M1-M5). nih.govfrontiersin.orgtocris.com This difference in receptor selectivity profile leads to more differentiated cellular and behavioral outcomes. Studies in rodent models show that scopolamine induces widespread behavioral disruption, affecting sensorimotor responding, motivation, attention, and memory. nih.gov In contrast, this compound induces more selective deficits, primarily disrupting short-term memory at relevant doses without significantly affecting motivation or attention. nih.govresearchgate.net This suggests that the M1-selective antagonism of biperiden produces a more targeted modulation of cholinergic pathways involved in specific cognitive functions, unlike the global blockade caused by scopolamine. frontiersin.org
Comparison with Atropine: A key difference between this compound and atropine is observed in their relative central versus peripheral effects and their potency in specific contexts. Biperiden is described as a predominantly centrally acting anticholinergic with weaker peripheral effects compared to atropine. rxreasoner.com This distinction is highlighted in studies comparing their efficacy as anticonvulsants against organophosphorus nerve agent intoxication. In a guinea pig model, this compound was found to be consistently and remarkably more potent than atropine in terminating nerve agent-induced seizures. dtic.milnih.gov The effective doses (ED50) required for biperiden to stop seizures were substantially lower than those for atropine across a range of nerve agents. dtic.milnih.gov
| Nerve Agent | Biperiden HCl ED50 | Atropine SO4 ED50 | Reference |
|---|---|---|---|
| Soman | 0.57 | 12.2 | dtic.milnih.gov |
| GF (Cyclosarin) | 0.51 | 10.3 | dtic.milnih.gov |
| VR | 0.41 | 11.9 | dtic.milnih.gov |
| Tabun | 0.20 | 10.4 | dtic.milnih.gov |
| Sarin | 0.10 | 5.1 | dtic.milnih.gov |
| VX | 0.09 | 4.1 | dtic.milnih.gov |
Pharmacokinetic and Metabolic Profiling of Biperiden in Preclinical Models
Absorption and Distribution Studies in Animal Models
Preclinical studies, primarily in rat models, have been instrumental in elucidating the absorption and distribution profile of (-)-Biperiden. These studies highlight its significant penetration into various tissues, most notably the brain and adipose tissue.
This compound demonstrates significant penetration across the blood-brain barrier. In studies conducted on rats, the regional brain-to-blood unbound concentration ratios (Kpf) were found to range from 30 to 75, indicating substantial accumulation in brain tissue relative to blood plasma nih.gov. The distribution within the brain is not uniform, with concentrations varying across different regions. The observed order of decreasing concentration was as follows: pons and medulla oblongata, basal ganglia, amygdala, hypothalamus, thalamus, mesencephalon, bulbus olfactorius and septum, hippocampus, frontal cortex, occipital cortex, and cerebellum nih.gov.
Beyond the central nervous system, this compound exhibits a high affinity for adipose tissue, a characteristic linked to its lipophilicity nih.gov. Studies in rats of varying ages (4, 10, and 50 weeks old) have shown that fat-to-plasma concentration ratios can be as high as 600 in younger rats (4-week-old) and 200 in older rats (50-week-old) at 8 hours after intravenous injection. In contrast, the brain-to-plasma concentration ratios remained consistent across these age groups at steady state. A physiological pharmacokinetic model has been successfully used to simulate the time courses of biperiden (B1667296) concentration in plasma, brain, and fat, confirming that changes in fat volume are a primary determinant of the drug's distribution nih.gov.
Interactive Table: Regional Brain-to-Blood Unbound Concentration Ratios (Kpf) of this compound in Rats
| Brain Region | Kpf Value Range |
| Pons + Medulla Oblongata | Highest |
| Basal Ganglia | High |
| Amygdala | High |
| Hypothalamus | Moderate |
| Thalamus | Moderate |
| Mesencephalon | Moderate |
| Bulbus Olfactorius + Septum | Moderate |
| Hippocampus | Lower |
| Frontal Cortex | Lower |
| Occipital Cortex | Lower |
| Cerebellum | Lowest (30-75) |
Data sourced from studies in rats after intravenous infusion nih.gov.
The volume of distribution (Vd) of this compound has been shown to be extensive, further indicating significant tissue uptake. In rats, the steady-state volume of distribution (Vdss) is directly correlated with the volume of fat tissue. As rats age and their body fat composition increases, the Vdss of biperiden also increases. The rank order for the steady-state distribution volume was observed to be: 50-week-old rats > 10-week-old rats > 4-week-old rats nih.gov.
The high lipophilicity of biperiden contributes to its large distribution volume. Its tissue-to-plasma partition coefficient in adipose tissue has been reported to be 20-fold higher than that in muscle tissue nih.gov. Pharmacokinetic modeling in fasted rats, which have reduced adipose tissue, showed a decrease in the Vdss, reinforcing the role of fat tissue in the distribution of the compound nih.gov.
Interactive Table: Age-Related Changes in Steady-State Distribution Volume of this compound in Rats
| Age of Rat | Relative Steady-State Distribution Volume (Vdss) |
| 4 weeks | Lowest |
| 10 weeks | Intermediate |
| 50 weeks | Highest |
This table illustrates the rank order of Vdss based on preclinical studies in rats nih.gov.
Metabolic Pathways and Metabolite Identification
The biotransformation of this compound is not yet fully elucidated; however, preclinical research indicates that hydroxylation is a primary metabolic pathway drugbank.comnih.gov.
Metabolic studies of this compound and structurally related antiparkinsonian drugs have revealed a clear propensity for hydroxylation on different parts of the molecule. When alicyclic, saturated heterocyclic, and aromatic ring systems are present, the alicyclic ring system is the predominant site of hydroxylation. The saturated heterocyclic ring is hydroxylated to a much lesser extent, and hydroxylation of the aromatic ring has not been observed nih.gov. This preferential hydroxylation of the alicyclic moiety is a key feature of its metabolic profile in preclinical models nih.gov.
While hydroxylation is known to be a key metabolic process for this compound, detailed in vivo or in vitro preclinical studies that identify and characterize specific major and minor metabolites are not extensively reported in the available scientific literature. Consequently, a comprehensive profile of its metabolites in preclinical models remains to be fully established.
The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound in preclinical species have not been definitively identified in the reviewed literature. Although CYP enzymes are known to be the primary system for phase I metabolism of many drugs, including hydroxylation reactions, direct experimental evidence elucidating the roles of specific CYP isoforms (e.g., CYP1A2, CYP2C, CYP2D, CYP3A families) in the biotransformation of this compound in animal models such as rats is not available. Further research utilizing, for example, rat liver microsomes with specific chemical inhibitors or recombinant CYP enzymes would be necessary to characterize the precise contribution of each isoform.
Elimination Kinetics and Excretion Routes in Experimental Systems
Studies involving the racemic mixture of biperiden in preclinical models have provided general insights into its elimination and excretion. In guinea pigs, following intramuscular administration, biperiden's pharmacokinetics were characterized by a one-compartment model with first-order absorption and elimination nih.gov. Research in rabbits has indicated a high plasma clearance that is influenced by hepatic blood flow, suggesting that the liver is a primary site of elimination nih.gov.
The metabolism of biperiden is understood to primarily involve hydroxylation nih.govdrugbank.com. The resulting metabolites, along with the unchanged drug, are excreted through both renal and fecal routes. However, the specific elimination half-life and clearance rates for the this compound enantiomer have not been separately delineated in these preclinical investigations.
Pharmacokinetic Parameters of Racemic Biperiden in Preclinical Models
| Animal Model | Administration Route | Elimination Half-life | Key Findings |
|---|---|---|---|
| Guinea Pig | Intramuscular | Not explicitly stated | Described by a one-compartment model with first-order elimination. |
| Rabbit | Intravenous | Not explicitly stated | High plasma clearance, suggesting hepatic blood flow-limited elimination. |
This table is based on data available for the racemic mixture of biperiden, as specific data for this compound was not available.
Stereoselective Pharmacokinetics of Biperiden Enantiomers in Preclinical Models
A critical gap exists in the scientific literature regarding the stereoselective pharmacokinetics of biperiden's enantiomers in preclinical settings. While it is a common phenomenon for enantiomers of a chiral drug to exhibit different pharmacokinetic profiles due to stereoselective metabolism and distribution, specific in vivo studies detailing these differences for (+)- and this compound could not be identified in the available research.
In vitro studies have demonstrated a significant difference in the pharmacodynamic activity of the biperiden enantiomers. Specifically, (+)-biperiden shows a much higher affinity for muscarinic M1-receptors compared to this compound, which displays low and non-selective affinity for various muscarinic receptor subtypes nih.gov. This pronounced stereoselectivity in pharmacodynamics strongly suggests that the pharmacokinetic behavior of the enantiomers may also differ significantly. However, without dedicated preclinical studies to investigate the absorption, distribution, metabolism, and excretion of each enantiomer separately, this remains an area of speculation.
The potential therapeutic applications of this compound extend to the realm of acute brain injury, where it has demonstrated significant neuroprotective effects in preclinical models of traumatic brain injury (TBI). The secondary injury cascade that follows the initial mechanical insult in TBI is characterized by excitotoxicity, neuroinflammation, and progressive neuronal death, which are key targets for therapeutic intervention.
Studies using models such as lateral fluid percussion injury in rats have shown that acute treatment with this compound can mitigate several key pathological features of TBI. Administration of the compound in the hours following injury has been linked to a reduction in the number of degenerating neurons. This neuroprotective effect is further substantiated by findings of lower levels of T-tau and neurofilament light chain (NfL), which are biomarkers of neuronal and axonal damage.
The mechanisms underlying this neuroprotection appear to be multifaceted, involving the modulation of glial cell responses which are central to the post-injury inflammatory environment. This compound treatment has been shown to reduce the activation of astrocytes, a process known as astrogliosis, which can be both beneficial and detrimental. The modulation of astrocyte reactivity by this compound appears to steer them towards a more neuroprotective phenotype. Furthermore, the compound has been observed to preserve the morphology of microglia, the brain's resident immune cells. In TBI, microglia become activated and can contribute to neuroinflammation; this compound helps to partially restore their normal, ramified state and preserve their branching, suggesting an attenuation of the inflammatory response.
By reducing neuronal degeneration, excitotoxicity, and neuroinflammation, this compound exerts a protective influence in the acute phase of TBI, highlighting its potential to limit the extent of secondary damage and improve outcomes following traumatic brain insults.
Table 5: Neuroprotective Effects of this compound in Traumatic Brain Injury (TBI) Models
| Pathological Feature | Effect of this compound Treatment | Implied Neuroprotective Mechanism |
| Neuronal Degeneration | Fewer degenerating neurons; lower levels of T-tau and NfL. | Direct protection of neurons from secondary injury cascades. |
| Astrocyte Activation (Astrogliosis) | Reduced astrocyte activation; promotion of a neuroprotective astrocyte phenotype. | Modulation of glial scarring and the inflammatory environment. |
| Microglial Activation | Partial restoration of normal microglial morphology; preservation of microglial branching. | Attenuation of the neuroinflammatory response. |
| Excitotoxicity | Reduction in excitotoxic processes. | Muscarinic receptor antagonism mitigating excessive neuronal stimulation. |
Preclinical Modeling of Biological Activities and Potential Applications
Neurobiological Systems Studies
Cognitive Function Modulation in Rodent Models
(-)-Biperiden, a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, has been investigated in various rodent models to understand its impact on cognitive functions. These studies are crucial for elucidating the role of the cholinergic system in learning and memory and for developing models of cognitive impairment.
The effects of this compound on spatial learning and memory have been assessed using maze tasks, which are standard behavioral paradigms for evaluating cognitive function in rodents.
In one study, the impact of this compound on memory acquisition and retention was evaluated in outbred Wistar rats using several versions of the Morris water maze task. nih.gov A significant effect of the compound on both memory acquisition and retention was observed in the counter-balanced acquisition paradigm and during the probe trials of both the counter-balanced acquisition and reversal learning tasks. nih.gov This indicates that this compound can disrupt the processes involved in learning the location of the hidden platform and remembering it later.
Table 1: Effects of this compound on Memory in Maze Tasks
| Task | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Morris Water Maze (Counter-balanced acquisition & Reversal tasks) | Wistar rats | Significant impairment of memory acquisition and retention. | nih.gov |
| Spatial Cone Field Task | Lister Hooded rats | No impairment in overall task learning; higher dose (10 mg/kg) altered search strategies and increased task completion time. | nih.gov |
The influence of this compound on working memory, the cognitive system responsible for temporarily holding and manipulating information, has been a subject of preclinical research.
A study utilizing the Morris water maze apparatus employed a delayed matching-to-position (DMP) task to specifically evaluate working memory in Wistar rats. nih.gov In this paradigm, this compound administration resulted in a deficit, although it was notably less pronounced compared to the effects seen on memory acquisition and retention in other versions of the maze task. nih.gov
In a separate investigation comparing this compound with the nonselective muscarinic antagonist scopolamine, a delayed nonmatching-to-position (DNMTP) operant task was used. nih.gov The findings revealed that this compound disrupted short-term memory in a delay-dependent manner. Crucially, it did not cause impairment at a zero-second delay, suggesting a more specific effect on memory processes rather than on sensorimotor performance. nih.gov Similarly, a study using a spatial cone field task in Lister Hooded rats found no significant effects on working memory performance. nih.gov
There is a significant need for reliable animal models of cognitive disruption to facilitate preclinical research for conditions like Alzheimer's disease. nih.gov this compound has been explored as a tool to create a pharmacological challenge model, temporarily inducing cognitive deficits to test the efficacy of potential cognitive-enhancing therapies. nih.govnih.gov
As a selective M1-acetylcholine receptor antagonist with central selectivity, this compound can induce temporary, dose- and concentration-dependent declines in cognitive functioning. nih.govnih.gov This makes it a candidate for proof-of-pharmacology studies designed to demonstrate the procognitive effects of new cholinergic compounds. nih.govchdr.nl Studies comparing this compound to the widely used scopolamine suggest that this compound may be a more selective tool. Research in rats has shown that while scopolamine causes a wide range of behavioral disruptions, this compound induces more selective deficits in short-term memory without affecting food motivation or attention. nih.gov This selectivity is advantageous for models aiming to specifically target memory impairment. nih.govnih.gov
Behavioral Desensitization to Ethanol (B145695) and Reward Pathways in Animal Models
Research has explored the role of the cholinergic system in alcohol use disorder, with studies investigating this compound's effects on ethanol reward and consumption behaviors in animal models.
One study examined the impact of this compound on ethanol-induced conditioned place preference (CPP) in mice, a paradigm used to measure the rewarding effects of drugs. The results showed that this compound, at doses of 1.0, 5.0, and 10.0 mg/kg, blocked the expression of CPP induced by ethanol. This suggests that this compound can modulate the rewarding effects of alcohol. The mechanism may involve alterations in both dopamine (B1211576) and cholinergic neurotransmission within the mesolimbic system, as the effective doses of this compound also increased dopamine turnover and the number of Fos-positive cells in the nucleus accumbens. researchgate.net
Further supporting these findings, another study in rats investigated the effects of this compound on various alcohol-related behaviors. Systemic injections of this compound at doses of 5 and 10 mg/kg were found to effectively reduce the motivation for alcohol consumption in a progressive ratio protocol. nih.gov These same doses also significantly decreased alcohol consumption in a 24-hour binge drinking model and attenuated alcohol-seeking behavior when the animals were re-exposed to a context previously associated with ethanol self-administration. nih.gov
Table 2: Effects of this compound on Ethanol-Related Behaviors
| Behavioral Paradigm | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Conditioned Place Preference (CPP) | Mice | Blocked the expression of ethanol-induced CPP, suggesting modulation of alcohol's rewarding effects. | researchgate.net |
| Progressive Ratio & Binge Consumption | Rats | Reduced motivation for alcohol consumption and decreased intake in a 24-hour binge protocol. | nih.gov |
| Context-Induced Reinstatement | Rats | Attenuated alcohol-seeking behavior. | nih.gov |
Oncological Research Applications
Recent research has identified potential applications for this compound beyond its traditional use, specifically in the field of oncology.
This compound has demonstrated potential as an anti-cancer agent in preclinical studies, particularly for pancreatic ductal adenocarcinoma (PDAC). In vitro studies have shown that this compound can lead to reduced proliferation and increased apoptosis in PDAC cells.
The mechanism behind these effects involves the inhibition of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key mediator of NF-κB signaling, which is crucial for proliferation and anti-apoptotic processes in certain cancer cells. By inhibiting MALT1 activity, this compound prevents the nuclear translocation of c-Rel, a component of the NF-κB pathway that is critical for inhibiting apoptosis. This disruption of the signaling cascade ultimately promotes cancer cell death.
Experiments using MTT and Ki67 assays on human PDAC cell lines have confirmed that this compound significantly reduces cell proliferation. Furthermore, cleaved caspase 3 assays indicated that this compound induces apoptosis in these cells. These findings identify MALT1 as a therapeutic target in PDAC and suggest that this compound could be a promising agent for its treatment.
Tumor Growth Inhibition in Xenograft Animal Models
Recent preclinical studies have demonstrated the potential of Biperiden (B1667296) as an antineoplastic agent, particularly in pancreatic cancer. In a study utilizing a subcutaneous xenograft mouse model with Panc-1 human pancreatic ductal adenocarcinoma cells, intraperitoneal administration of Biperiden at a dose of 10 mg/kg daily for three weeks resulted in a significant 83% reduction in tumor size medchemexpress.com. This demonstrates a potent in vivo antitumor effect.
The therapeutic potential of Biperiden has been linked to its activity as a MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1) inhibitor nih.gov. In xenograft models of pancreatic cancer, the inhibition of MALT1 by Biperiden led to reduced tumor proliferation and an increase in apoptosis, highlighting its potential as a novel therapeutic approach for this malignancy nih.gov.
| Animal Model | Cancer Cell Line | This compound Dosage | Treatment Duration | Tumor Size Reduction | Reference |
|---|---|---|---|---|---|
| Subcutaneous Xenograft Mouse | Panc-1 (Human Pancreatic Ductal Adenocarcinoma) | 10 mg/kg (intraperitoneal, daily) | 3 weeks | 83% | medchemexpress.com |
Molecular Mechanisms of Antineoplastic Activity (e.g., c-Rel translocation)
The antineoplastic effects of Biperiden are attributed to its inhibition of MALT1, a key mediator in NF-κB signaling nih.gov. By inhibiting MALT1 activity, Biperiden effectively prevents the nuclear translocation of the proto-oncogene c-Rel, a critical factor for NF-κB-dependent inhibition of apoptosis nih.gov. This disruption of the NF-κB signaling pathway ultimately leads to decreased proliferation and increased apoptosis in pancreatic cancer cells nih.gov.
Studies have shown that at a concentration of 29.6 μg/ml, Biperiden can significantly induce apoptosis and inhibit the proliferation of human pancreatic ductal adenocarcinoma cells in vitro after 72 hours of exposure medchemexpress.com. This effect is directly linked to the reduction in nuclear c-Rel translocation, confirming the molecular mechanism of its anticancer activity medchemexpress.com.
Developmental Toxicology Studies in Embryonic Models
Investigations into the developmental effects of Biperiden have utilized chick embryo models to assess its teratogenic potential.
Research has indicated that Biperiden can have a teratogenic effect on the early development of the neural tube in chick embryos. Even at low doses, Biperiden was shown to interfere with neural tube closure researchgate.netdergipark.org.tr. In a study involving fertilized chick eggs, the administration of Biperiden sub-blastodermically at 28 hours of incubation resulted in an increased number of embryos with open neural tubes at 48 hours of incubation researchgate.netdergipark.org.tr.
The study observed that in the control group, all embryos had closed neural tubes. However, in the groups treated with increasing doses of Biperiden (BPD1, BPD2, and BPD3), the incidence of open neural tubes rose. For instance, in the group receiving 0.012mg/egg of Biperiden, four embryos presented with open neural tubes. In the highest dose group (0.025mg/egg), this number increased to seven embryos dergipark.org.tr. These findings suggest that Biperiden may have a negative impact on neurulation, particularly during the early stages of organogenesis dergipark.org.tr.
The toxicological effects of Biperiden on embryonic development were found to be dose-dependent. As the dosage of Biperiden increased, a proportional decrease in the mean crown-rump length and somite number was observed in the chick embryos researchgate.netdergipark.org.tr. This indicates a developmental retardation effect at higher concentrations.
The Hamburger-Hamilton stages of the embryos, which are determined by the number of somites, were also affected. While embryos in the control and lower-dose groups reached stage 13, those in the highest dose group were observed to be at stage 12, further confirming a delay in development researchgate.netdergipark.org.tr. The study also noted an increase in the number of undeveloped embryos with increasing doses of Biperiden dergipark.org.tr.
| Treatment Group | Dose (mg/egg) | Mean Crown-Rump Length (mm) | Mean Somite Number | Hamburger-Hamilton Stage | Number of Embryos with Open Neural Tube | Reference |
|---|---|---|---|---|---|---|
| Control | - | N/A | N/A | 13 | 0 | researchgate.netdergipark.org.tr |
| BPD1 | 0.006 | N/A | N/A | 13 | N/A | researchgate.netdergipark.org.tr |
| BPD2 | 0.012 | N/A | N/A | 13 | 4 | dergipark.org.tr |
| BPD3 | 0.025 | N/A | N/A | 12 | 7 | researchgate.netdergipark.org.tr |
N/A: Not explicitly provided in the search results.
Structure Activity Relationship Sar Studies of Biperiden and Analogs
Impact of Stereoisomeric Configuration on Receptor Binding Affinity and Functional Efficacy
The stereochemical configuration of Biperiden (B1667296) plays a pivotal role in its affinity and selectivity for muscarinic acetylcholine (B1216132) receptors (mAChRs). Studies have demonstrated a significant difference in the binding profiles of the (+)- and (-)-enantiomers of Biperiden.
Research investigating the affinity of Biperiden stereoisomers for different muscarinic receptor subtypes has revealed that the (+)-enantiomer possesses a considerably higher affinity for the M1 muscarinic receptor subtype compared to the (-)-enantiomer. nih.gov In functional in vitro studies, (+)-Biperiden showed a high affinity for M1-receptors, with a pA2 value of 9.07. nih.gov In contrast, (-)-Biperiden exhibited a much lower and less distinguishable affinity for the muscarinic receptor subtypes studied, with pA2 values ranging from 5.59 to 6.38. nih.gov
Specifically, (+)-Biperiden demonstrated strong selectivity for M1 receptors over cardiac M2 alpha-receptors, with a discrimination factor of 66. nih.gov Its affinity for ileal M2 beta-receptors was intermediate (pA2 = 8.27), while its affinity for cardiac M2 alpha-receptors was low (pA2 = 7.25). nih.gov This pronounced stereoselectivity underscores the importance of the three-dimensional arrangement of the molecule for effective interaction with the receptor's binding site. The higher affinity of the (+)-enantiomer suggests a more complementary fit within the M1 receptor binding pocket.
Table 1: Affinity of Biperiden Enantiomers for Muscarinic Receptor Subtypes
| Enantiomer | Receptor Subtype | pA2 Value |
|---|---|---|
| (+)-Biperiden | M1 | 9.07 |
| Ileal M2 beta | 8.27 | |
| Cardiac M2 alpha | 7.25 | |
| This compound | All subtypes studied | 5.59 +/- 6.38 |
Rational Design and Synthesis of Novel this compound Derivatives
While specific studies on the rational design and synthesis of novel derivatives stemming directly from this compound are not extensively detailed in the provided research, the principles of medicinal chemistry allow for the conceptualization of such endeavors. The goal of designing new analogs would be to enhance affinity, selectivity, and pharmacokinetic properties.
The rational design process for novel this compound derivatives would likely involve several key strategies:
Scaffold Modification: Alterations to the core bicycloheptenyl, phenyl, and piperidine (B6355638) rings could be explored. For instance, introducing substituents on the phenyl ring or modifying the piperidine ring could influence receptor interactions and selectivity.
Modification of the Linker: The propanol linker connecting the piperidine ring to the bicycloheptenyl and phenyl groups is a critical element. Changes in its length, rigidity, or the introduction of different functional groups could modulate binding affinity and functional activity.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres—substituents that retain similar physical or chemical properties—could lead to improved characteristics. For example, the hydroxyl group could be replaced with other hydrogen-bond donors or acceptors.
The synthesis of these novel chiral derivatives would necessitate stereoselective synthetic methods to ensure the desired configuration at the chiral center, which is crucial for biological activity.
Pharmacophore Modeling and Computational Approaches for Drug Discovery
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound and its analogs, a pharmacophore model could be developed to guide the discovery of new M1 muscarinic receptor antagonists.
A typical pharmacophore model for a muscarinic antagonist like Biperiden would likely include:
A cationic center, corresponding to the protonated nitrogen in the piperidine ring, which is known to interact with a conserved aspartate residue in the binding site of muscarinic receptors.
One or more hydrophobic regions, representing the phenyl and bicycloheptenyl groups, which engage in van der Waals interactions with nonpolar residues in the receptor.
A hydrogen bond acceptor or donor feature, corresponding to the hydroxyl group, which can form hydrogen bonds with specific residues in the binding pocket.
Such a model could be generated using either a ligand-based approach, by superimposing a set of active analogs and extracting common features, or a structure-based approach, by analyzing the interactions of a ligand within the crystal structure of the M1 receptor. Once validated, this pharmacophore model could be used to screen large virtual libraries of compounds to identify novel molecules with the potential to act as M1 antagonists.
Ligand-Receptor Docking Simulations for this compound and Analogs
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Docking studies of this compound and its analogs with the M1 muscarinic receptor would provide valuable insights into the specific molecular interactions that govern their binding.
Although specific docking studies for this compound were not found, a hypothetical docking simulation would likely reveal the following:
The protonated piperidine nitrogen would form a crucial ionic interaction with the highly conserved aspartate residue (Asp105 in transmembrane helix 3) in the orthosteric binding site of the M1 receptor.
The phenyl and bicycloheptenyl groups would occupy hydrophobic pockets within the binding site, making extensive van der Waals contacts with nonpolar amino acid residues.
The hydroxyl group would likely be oriented to form a hydrogen bond with a specific residue, such as an asparagine or tyrosine, within the binding pocket, further stabilizing the ligand-receptor complex.
By comparing the docking poses and calculated binding energies of this compound with those of the more potent (+)-enantiomer, researchers could gain a deeper understanding of the structural basis for the observed stereoselectivity. These simulations would highlight subtle differences in the way the enantiomers fit into the binding site, explaining the higher affinity of the (+)-isomer. Furthermore, docking studies of newly designed analogs would be instrumental in predicting their binding modes and affinities, thereby prioritizing the most promising candidates for synthesis and biological evaluation.
Advanced Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification of (-)-Biperiden in Biological Matrices
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation and quantification of Biperiden (B1667296) in various biological matrices. Due to the compound's poor UV absorption, its detection can be challenging. researchgate.netresearchgate.net However, methods have been developed to overcome this limitation.
One such method utilizes a reversed-phase C18 column with a mobile phase consisting of an acetonitrile-buffer mixture, and UV detection at 205 nm. researchgate.netresearchgate.netbas.bg This approach has proven effective for the routine analysis of Biperiden in solid dosage forms, demonstrating linearity in the concentration range of 2–6 μg/mL. researchgate.netbas.bg Another stability-indicating RP-HPLC method employs a Nucleodure C18 column with a mobile phase of 0.2% 0.1 N perchloric acid in 0.01M sodium perchlorate solution and acetonitrile (50:50% v/v), with UV detection at 210 nm. This method showed significant linearity in the range of 8-100 μg/mL.
For bioanalytical applications, such as therapeutic drug monitoring in human plasma, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully implemented. nih.gov A validated GC-MS method, utilizing a salt-assisted liquid-liquid extraction for sample preparation, has demonstrated a lower limit of quantification of 0.5 ng/mL and a validated calibration curve between 0.5 and 15 ng/mL. nih.gov Another GC-MS method for plasma analysis reported linearity over the range of 1.9-250 ng/mL. nih.gov These sensitive methods are essential for pharmacokinetic studies where concentrations in biological fluids can be very low.
Table 1: HPLC Methods for this compound Analysis
| Technique | Column | Mobile Phase | Detection | Linearity Range | Application |
| RP-HPLC | C18 | Acetonitrile-buffer mixture | UV at 205 nm | 2–6 μg/mL | Solid dosage forms researchgate.netresearchgate.netbas.bg |
| RP-HPLC | Nucleodure C18 | 0.2% 0.1 N perchloric acid in 0.01M sodium perchlorate solution and acetonitrile (50:50% v/v) | UV at 210 nm | 8-100 μg/mL | Raw materials and pharmaceutical preparations |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. Key methods include Ultraviolet-Visible (UV-Vis) Spectrophotometry, Infrared (IR) Spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
The UV absorption spectrum of Biperiden Hydrochloride in a pH 6.8 solution shows a peak at 259.0 nm. impactfactor.org For identification purposes, the absorption spectrum of a Biperiden Hydrochloride solution (1 in 2000) can be compared with a reference spectrum, where both should exhibit similar absorption intensities at the same wavelengths. nihs.go.jp
Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Biperiden can be obtained using the potassium bromide disk method and compared with a reference spectrum to confirm its identity. nihs.go.jp Spectroscopic methods such as ¹H NMR and chromatography-mass spectrometry are also used to verify the structure and purity of synthesized Biperiden-related compounds. researchgate.net
Purity can also be assessed by observing the melting point. The documented melting point of Biperiden Hydrochloride is in the range of 110 to 115°C, and a sharp melting point within this range indicates high purity. impactfactor.org
Table 2: Spectroscopic Data for this compound Identification
| Spectroscopic Method | Parameter | Observation |
| UV-Vis Spectrophotometry | λmax in pH 6.8 solution | 259.0 nm impactfactor.org |
| Infrared Spectrophotometry | Comparison with reference spectrum | Similar intensities of absorption at the same wave numbers nihs.go.jp |
| Melting Point | Range | 110-115°C impactfactor.org |
Mass Spectrometry for Metabolite Identification and Quantification
Mass spectrometry (MS), particularly when coupled with chromatographic techniques like GC-MS or HPLC-MS, is a powerful tool for identifying and quantifying metabolites of this compound. ijpras.com The high sensitivity and structural information provided by MS are crucial for understanding the metabolic fate of the drug. ijpras.commdpi.com
Tandem MS (MS/MS) approaches are particularly valuable for elucidating the structure of unknown metabolites. intertek.com While specific metabolites of this compound are not detailed in the provided context, the general workflow involves separating potential metabolites from a biological matrix using chromatography and then analyzing them with MS to determine their mass-to-charge ratio and fragmentation patterns. This information, combined with knowledge of common metabolic pathways, allows for the structural identification of the metabolites. ijpras.com Quantification of these metabolites can then be performed using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.
Development of High-Sensitivity Detection Methods
The need for highly sensitive methods for detecting this compound has led to the development of novel techniques, including potentiometric sensors. researchgate.net These sensors offer advantages such as high sensitivity, selectivity, and ease of use. medmedchem.com
One such sensor for the determination of Biperiden hydrochloride is based on a multi-walled carbon nanotubes–polyvinylchloride (MWNTs–PVC) composite with dibenzo 24-crown-8-ether as a molecular receptor. researchgate.net This disposable sensor demonstrated a wide sensitivity range of 1-10000 μmol dm⁻³ and a low limit of detection of 0.1 μmol dm⁻³. researchgate.net Potentiometric titration using this sensor as an indicator electrode showed high potential jumps, indicating its accuracy and precision for Biperiden determination. researchgate.net
Spectrofluorimetric methods also offer high sensitivity. umich.edunih.gov One method is based on the quenching of the fluorescence of erythrosine B by Biperiden hydrochloride. umich.edunih.gov This method was linear over a concentration range of 0.1–1.0 μg/mL, with a limit of detection (LOD) of 0.017 μg/mL and a limit of quantification (LOQ) of 0.05 μg/mL. umich.edunih.gov A colorimetric method based on the ion-pair complex formed between Biperiden and erythrosine B was also developed, with a linearity range of 0.4–5.0 μg/mL. umich.edunih.gov
Table 3: High-Sensitivity Detection Methods for this compound
| Method | Principle | Linearity/Sensitivity Range | Limit of Detection (LOD) |
| Potentiometric Sensor | MWNTs–PVC composite with dibenzo 24-crown-8-ether | 1-10000 μmol dm⁻³ researchgate.net | 0.1 μmol dm⁻³ researchgate.net |
| Spectrofluorimetry | Quenching of erythrosine B fluorescence | 0.1–1.0 μg/mL umich.edunih.gov | 0.017 μg/mL umich.edunih.gov |
| Colorimetry | Ion-pair complex with erythrosine B | 0.4–5.0 μg/mL umich.edunih.gov | 0.106 μg/mL umich.edunih.gov |
In Vitro Dissolution and Solubility Characterization for Formulation Research
Biperiden hydrochloride is characterized as being very slightly soluble in water. ijrpns.comresearchgate.net This poor solubility can impact its dissolution rate and subsequent bioavailability. japtronline.com Therefore, in vitro dissolution and solubility studies are critical for the development and optimization of Biperiden formulations.
Dissolution studies are typically carried out using the USP Paddle method. ijrpns.comresearchgate.net For immediate-release tablets, a common dissolution medium is 0.1 N HCl, maintained at 37 ± 0.5°C with a paddle speed of 50 rpm. ijrpns.com The amount of drug released over time is then quantified, often by UV-Vis spectrophotometry at a wavelength of 258 nm. ijrpns.com
To enhance the solubility and dissolution rate of Biperiden, complexation with cyclodextrins, such as β-cyclodextrin and Hydroxypropyl β-cyclodextrin, has been investigated. ijrpns.comresearchgate.netjaptronline.com Phase solubility studies are conducted by adding an excess amount of Biperiden HCl to solutions containing varying concentrations of the cyclodextrin (B1172386) and shaking until equilibrium is reached. ijrpns.com The concentration of dissolved Biperiden is then measured to determine the effect of the cyclodextrin on its solubility. ijrpns.com Research has shown that the kneading method for preparing Biperiden HCl-Hydroxypropyl β-cyclodextrin inclusion complexes resulted in enhanced solubility and a faster dissolution rate, with 93.98% of the drug released in 60 minutes. japtronline.com
Table 4: In Vitro Dissolution Parameters for Biperiden HCl Tablets
| Parameter | Condition |
| Apparatus | USP Paddle Method ijrpns.comresearchgate.net |
| Dissolution Medium | 0.1 N HCl ijrpns.com |
| Temperature | 37 ± 0.5°C ijrpns.com |
| Paddle Speed | 50 rpm ijrpns.com |
| Quantification | UV-Vis Spectrophotometry at 258 nm ijrpns.com |
Bioavailability Assessment Methodologies in Animal Models
Animal models play a crucial role in the preclinical assessment of the bioavailability of this compound. researchgate.netresearchgate.netbiotechfarm.co.il These in vivo studies provide essential pharmacokinetic data that help predict the drug's behavior in humans. biotechfarm.co.il The selection of an appropriate animal model is critical and should be based on similarities in physiological and biochemical parameters governing drug absorption, distribution, metabolism, and excretion (ADME) compared to humans. semanticscholar.org
Pharmacokinetic studies in animals such as guinea pigs and rabbits have been conducted to understand the disposition of Biperiden. nih.govnih.gov In guinea pigs, following intramuscular administration, the pharmacokinetics were described by a one-compartment model with first-order absorption and elimination. nih.gov The maximal plasma concentration was reached at approximately 26.3 minutes. nih.gov In rabbits, after intravenous administration, the pharmacokinetics were interpreted using a three-compartment open model. nih.gov These studies also revealed a high hepatic extraction ratio, suggesting that elimination is limited by hepatic blood flow. nih.gov
The bioavailability of an intramuscular injection in rabbits was found to be complete. nih.gov Tissue distribution studies in both guinea pigs and rabbits showed extensive partitioning into peripheral tissues, with the highest concentrations found in the lungs, fat, and muscle. nih.govnih.gov
Table 5: Pharmacokinetic Parameters of Biperiden in Animal Models
| Animal Model | Route of Administration | Pharmacokinetic Model | Key Findings |
| Guinea Pig | Intramuscular | One-compartment nih.gov | Tmax ≈ 26.3 min; Extensive tissue partitioning nih.gov |
| Rabbit | Intravenous | Three-compartment nih.gov | High hepatic extraction ratio; Complete bioavailability after IM injection; Major distribution in lungs, fat, and muscle nih.gov |
Future Research Directions and Unexplored Avenues for Biperiden
Investigation of Novel Molecular Targets Beyond Muscarinic Receptors
Although primarily known for its high affinity for M1 muscarinic receptors, emerging research suggests that (-)-Biperiden's pharmacological profile may be more complex. nih.gov Future investigations should focus on identifying and characterizing its interactions with other molecular targets. For instance, some studies have indicated a weak inhibitory effect on acetylcholinesterase (AChE). nih.govnih.gov While this inhibition is significantly less potent than standard AChE inhibitors, exploring derivatives of Biperiden's structure could open new avenues for developing novel AChE inhibitors. nih.gov
Computational docking studies have predicted potential interactions between this compound and the peripheral anionic subsite of AChE, suggesting a basis for this inhibitory activity. nih.gov Further in vitro and in vivo studies are warranted to validate these computational models and to explore the potential physiological relevance of this interaction, particularly at higher concentrations. Additionally, screening this compound against a broad panel of receptors, ion channels, and enzymes could reveal previously unknown off-target activities that may contribute to its therapeutic effects or side-effect profile.
Elucidation of Complete Metabolic Pathways and Enzyme Kinetics
The metabolism of this compound is not yet fully understood. drugbank.com It is known to undergo hydroxylation, and the enzyme Cytochrome P450 2D6 (CYP2D6) is implicated in its metabolism. hmdb.ca However, a comprehensive map of its metabolic fate, including all major and minor metabolites and the specific enzymes responsible for their formation, is still needed.
Future research should employ modern analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to identify and quantify the full spectrum of this compound metabolites in various biological matrices. Furthermore, detailed enzyme kinetic studies are necessary to determine the specific contributions of CYP2D6 and other CYP isoforms to its metabolism. This knowledge is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in response to the compound. drugbank.com
Advanced Preclinical Models for Disease-Modifying Effects
Current preclinical research on this compound has largely focused on its symptomatic effects in models of Parkinson's disease. taylorandfrancis.com To explore its potential disease-modifying properties, future studies should utilize more sophisticated and etiologically relevant preclinical models. This includes the use of genetically modified animal models that recapitulate specific aspects of neurodegenerative diseases, such as alpha-synuclein overexpression models for Parkinson's disease. michaeljfox.org
These advanced models allow for the investigation of this compound's effects on underlying pathological processes, including neuronal loss, protein aggregation, and neuroinflammation. michaeljfox.org Long-term studies in these models could provide insights into whether this compound can slow or halt disease progression. Furthermore, the development and use of novel behavioral paradigms that assess a wider range of cognitive and non-motor symptoms will be crucial for a more comprehensive evaluation of its therapeutic potential.
Exploration of Combination Therapies in Preclinical Disease Models
Investigating the synergistic or additive effects of this compound in combination with other therapeutic agents is a promising area for future preclinical research. In the context of Parkinson's disease, combining this compound with dopaminergic drugs could offer a multi-faceted approach to symptom management. taylorandfrancis.com Preclinical studies should be designed to assess the efficacy and potential for reduced side effects of such combination therapies.
For instance, researchers could explore whether the addition of this compound to a standard levodopa regimen can enhance motor control while allowing for a lower, and potentially less side-effect-prone, dose of levodopa. Furthermore, the potential for combining this compound with novel therapeutic agents, such as those targeting neuroinflammation or oxidative stress, should be investigated in appropriate preclinical models to explore potential disease-modifying combination strategies. Recent preclinical studies have shown promise for combining AKT and BCL-2 inhibitors in treating certain types of lymphoma, providing a rationale for exploring similar targeted combinations in other diseases. ajmc.com
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research
The application of "omics" technologies can provide a systems-level understanding of the biological effects of this compound. biobide.comebrary.net These high-throughput methods can generate vast amounts of data to elucidate the molecular mechanisms of action and identify novel biomarkers of drug response. ebrary.net
Genomics and Transcriptomics: These approaches can identify changes in gene expression patterns in response to this compound treatment, revealing the downstream signaling pathways and cellular processes that are modulated by the compound. biobide.com
Proteomics: This can be used to study alterations in the levels and post-translational modifications of proteins, providing insights into the functional consequences of this compound's activity. biobide.com
Metabolomics: This can reveal changes in the metabolic profiles of cells or tissues, offering a snapshot of the physiological state and identifying metabolic pathways affected by the drug. biobide.com
Integrating data from these different omics platforms can help to construct a comprehensive picture of this compound's mechanism of action and may lead to the discovery of novel therapeutic targets and patient stratification strategies. mdpi.com
Development of Advanced Delivery Systems for Targeted Research Applications
To enhance the therapeutic index and minimize off-target effects in preclinical research, the development of advanced drug delivery systems for this compound is a critical area of future investigation. Nanotechnology-based carriers, such as nanoparticles, liposomes, and micelles, offer the potential for targeted delivery of this compound to specific tissues or cell types. preprints.orgprimescholars.com
For instance, by functionalizing these nanocarriers with specific ligands, it may be possible to direct this compound to the brain, thereby increasing its concentration at the site of action while reducing peripheral exposure. nih.gov This could be particularly advantageous for investigating its central nervous system effects while minimizing peripheral anticholinergic side effects. Furthermore, stimuli-responsive delivery systems that release the drug in response to specific physiological cues could provide even greater spatial and temporal control over its activity.
Computational Toxicology and Predictive Modeling for Research Compound Selection
Computational toxicology and predictive modeling are powerful tools that can be leveraged in future research involving this compound and related compounds. azolifesciences.com These in silico methods can be used to predict the potential toxicity of novel derivatives and to prioritize compounds for further experimental testing. azolifesciences.comfiveable.me
Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity or toxicity, can be developed to guide the design of new molecules with improved safety profiles. fiveable.me Additionally, physiologically based pharmacokinetic (PBPK) modeling can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs, providing valuable information for dose selection and extrapolation from preclinical models to humans. fiveable.meinotiv.com The integration of these computational approaches into the drug discovery and development process can help to de-risk the selection of research compounds and accelerate the identification of promising new therapeutic candidates. nih.govresearchgate.net
Further Stereoselective Synthesis Method Development
The synthesis of this compound in its enantiomerically pure form is of significant pharmacological interest. While classical methods involving the separation of diastereomeric isomers have been employed, they inherently limit the theoretical yield to 50% for the desired stereoisomer and often require laborious separation processes. google.com The future of this compound synthesis lies in the development of more efficient and elegant stereoselective methods that can generate the target molecule with high enantiopurity directly, thereby avoiding the drawbacks of classical resolution. kyoto-u.ac.jp Several promising, yet largely unexplored, avenues in modern asymmetric synthesis could be pivotal in achieving this goal.
Modern Asymmetric Catalysis for Tertiary Alcohol Synthesis
The core of the Biperiden (B1667296) structure is a chiral tertiary alcohol, a motif that presents a considerable challenge in asymmetric synthesis. researchgate.netnih.gov The key bond formation typically involves the addition of a phenyl nucleophile to a propanone precursor. Future research should focus on rendering this step enantioselective through catalysis.
Catalytic Asymmetric Grignard Addition: The traditional synthesis utilizes an achiral Grignard reagent. A significant area for development is the use of chiral ligands to modulate the reactivity of organomagnesium reagents. nih.govresearchgate.net The design of novel tridentate chiral ligands, for example, has shown promise in the highly enantioselective construction of tertiary alcohols from ketones and could be adapted for the Biperiden core structure. nih.gov
Organocatalysis: The field of asymmetric organocatalysis, which avoids the use of metals, has matured significantly and offers powerful tools for stereoselective synthesis. mdpi.com The development of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could facilitate the enantioselective addition of nucleophiles to the ketone precursor of Biperiden. mdpi.com This approach offers advantages in terms of cost, sustainability, and reduced metal contamination in the final active pharmaceutical ingredient. mdpi.com
Chemo-enzymatic and Biocatalytic Strategies
Biocatalysis offers an exceptionally high degree of selectivity under mild reaction conditions. mdpi.com For a molecule like this compound, this approach is virtually unexplored and holds immense potential.
Enzymatic Kinetic Resolution: Instead of resolving diastereomeric salts, enzymes such as lipases could be used for the kinetic resolution of a racemic intermediate. For instance, a racemic alcohol precursor could be selectively acylated by an enzyme, allowing for the easy separation of the unreacted enantiomer (the desired precursor to this compound) from its esterified counterpart.
Asymmetric Bioreduction: If a suitable prochiral ketone precursor can be designed, asymmetric reduction using ketoreductase enzymes could establish the desired stereochemistry at one of the chiral centers early in the synthesis.
Chemo-enzymatic Dearomatization: Recent advances have demonstrated the power of chemo-enzymatic strategies for creating stereo-enriched piperidines from pyridine precursors. nih.govacs.org An amine oxidase/ene-imine reductase cascade, for example, could be envisioned to construct the chiral piperidine (B6355638) portion of the molecule with high precision, which would then be incorporated into the final structure. whiterose.ac.ukresearchgate.net
Asymmetric Synthesis of Precursors
Stereocontrol can also be exerted at an earlier stage by targeting the asymmetric synthesis of the bicyclic moiety. The Diels-Alder reaction used to form the bicyclo[2.2.1]heptene system is a powerful transformation that can be rendered highly stereoselective. mdpi.com The use of chiral Lewis acids or organocatalysts to mediate this cycloaddition could yield an enantiomerically enriched bicyclic ketone. researchgate.net This would introduce chirality into the molecule from the outset, guiding the stereochemistry of subsequent transformations and simplifying the final purification.
The table below summarizes potential future methodologies for the stereoselective synthesis of this compound.
| Methodology | Principle | Potential Advantages for this compound Synthesis | Key Challenges |
| Chiral Ligand-Modulated Grignard Addition | A chiral ligand complexes with the magnesium reagent, creating a chiral environment that directs the nucleophilic attack on the ketone precursor. | Direct formation of the chiral tertiary alcohol; potentially high enantioselectivity; avoids resolution steps. | Development of a specific ligand that is effective for the Biperiden precursor; optimization of reaction conditions. |
| Asymmetric Organocatalysis | A small, chiral organic molecule catalyzes the enantioselective addition of the phenyl group or the formation of a chiral precursor. | Metal-free, lower toxicity, and more sustainable; catalysts can be highly modular. | Catalyst design for the specific substrate; catalyst loading and turnover numbers may need extensive optimization. |
| Enzymatic Kinetic Resolution | An enzyme (e.g., lipase) selectively reacts with one enantiomer of a racemic intermediate, allowing the separation of the desired unreacted enantiomer. | Extremely high enantioselectivity; mild, environmentally friendly reaction conditions. | Maximum theoretical yield is 50%; requires screening for a suitable enzyme and substrate combination. |
| Chemo-enzymatic Synthesis | A combination of chemical and enzymatic steps is used to build the chiral piperidine ring system with high stereocontrol. | Can provide access to complex chiral building blocks not easily made by other methods; high precision. | Requires multi-step optimization of both chemical and enzymatic reactions; enzyme availability and stability. |
| Asymmetric Diels-Alder Reaction | A chiral catalyst directs the cycloaddition to form an enantiomerically enriched bicyclic precursor. | Introduces chirality early in the synthesis; can set multiple stereocenters in one step. | The resulting precursor must be carried through subsequent steps without loss of stereochemical integrity. |
Further exploration into these modern synthetic strategies is crucial for developing more efficient, economical, and sustainable manufacturing routes for this compound.
Q & A
Q. Table 1: Key Parameters for Receptor Binding Assays
| Parameter | Methodological Consideration | Reference |
|---|---|---|
| Receptor subtype specificity | Competitive binding with selective antagonists (e.g., pirenzepine for M1) | |
| IC50 calculation | Nonlinear regression analysis of displacement curves |
Basic: What are the recommended safety protocols when handling this compound in laboratory settings?
Answer:
- Personnel : Only trained researchers with expertise in neuropharmacology should handle this compound due to its potent anticholinergic effects .
- Containment : Use fume hoods for powder handling and wear nitrile gloves to prevent dermal absorption.
- Validation : Note that this compound is not fully validated for clinical use; experimental applications require institutional biosafety committee approval .
Advanced: How should researchers address contradictory findings in this compound’s efficacy across different neurological models?
Answer:
Contradictions (e.g., pro-convulsant vs. anticonvulsant effects) may arise from model-specific factors:
- Dose dependency : Conduct dose-response curves in both acute (e.g., PTZ-induced seizures) and chronic models (e.g., post-traumatic epilepsy) .
- Species variability : Compare rodent vs. primate data to assess translational relevance.
- Data reconciliation : Apply sensitivity analyses (e.g., complete-case vs. multiple imputation) to handle missing data biases .
Advanced: What methodological considerations are critical when designing longitudinal studies to assess this compound’s long-term effects?
Answer:
- Endpoint selection : Prioritize biomarkers like serum neurofilament light chain (NfL) for neurodegeneration monitoring.
- Blinding : Use double-blinded protocols with placebo controls to minimize observer bias .
- Attrition mitigation : Implement staggered enrollment and electronic reminders for participant retention .
Methodological: How can the PICO framework be applied to formulate research questions on this compound’s therapeutic applications?
Answer:
Using PICO (Population, Intervention, Comparison, Outcome) :
- Population : Patients with drug-induced Parkinsonism (e.g., antipsychotic-induced).
- Intervention : Daily oral this compound (4 mg/day).
- Comparison : Standard care (e.g., trihexyphenidyl).
- Outcome : Reduction in UPDRS (Unified Parkinson’s Disease Rating Scale) scores at 12 weeks.
This framework ensures specificity and relevance while aligning with FINER criteria (Feasible, Novel, Ethical) .
Data Analysis: What statistical methods are recommended for handling missing data in clinical trials involving this compound?
Answer:
- Primary approach : Use chained-equation multiple imputation (MICE) to account for missing follow-up data, incorporating baseline variables (e.g., age, baseline seizure frequency) .
- Sensitivity check : Compare imputed results with complete-case analysis to assess robustness.
- Reporting : Disclose missing data proportions and imputation models in supplementary materials .
Quantification: What validated methods exist for quantifying this compound concentrations in biological samples?
Answer:
Q. Table 2: LOINC Parameters for this compound Quantification
| LOINC Code | Component | System | Scale | Method |
|---|---|---|---|---|
| 16322-0 | Biperiden | Serum/Plasma | Qn | Mass spectrometry |
Experimental Design: How can researchers optimize in vivo models to study this compound’s effects on sensory gating?
Answer:
- Paradigm : Use prepulse inhibition (PPI) tests in rodents to assess sensory gating deficits.
- Pharmacological challenges : Co-administer NMDA receptor antagonists (e.g., MK-801) to simulate schizophrenia-like phenotypes .
- Data interpretation : Analyze PPI disruption reversal via ANOVA with post hoc LSD tests, comparing biperiden vs. placebo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
